METHYL 4-{3-[(2-FURYLCARBONYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE
Overview
Description
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a furoylamino group, a pyrazolyl group, and a butanoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[(2-FURYLCARBONYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the furoylamino group: This step involves the acylation of the pyrazole ring with furoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The furoylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[(2-FURYLCARBONYL)AMINO]-5-METHYL-1H-PYRAZOL-1-YL}BUTANOATE involves its interaction with specific molecular targets. The furoylamino group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetyl-5-(2-furoylamino)benzoate: Similar structure with an acetyl group instead of a butanoate ester.
Ethyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[3-(furan-2-carbonylamino)-5-methylpyrazol-1-yl]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10-9-12(15-14(19)11-5-4-8-21-11)16-17(10)7-3-6-13(18)20-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHJBXGJRPFZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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